molecular formula C14H18O3 B179902 Ethyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 141352-63-8

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No. B179902
M. Wt: 234.29 g/mol
InChI Key: BOBSPEXKRNDFCE-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a chemical compound with the following properties:



  • Chemical Formula : C14H18O3

  • Molecular Weight : 234.298 g/mol

  • CAS Number : 106596-81-0

  • Linear Formula : C14H18O3



Molecular Structure Analysis

The molecular structure of Ethyl 3-(benzyloxy)cyclobutanecarboxylate consists of a cyclobutane ring with an ethyl ester group and a benzyloxy substituent. The benzyloxy group is attached to one of the carbon atoms in the cyclobutane ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including esterification, nucleophilic substitution, and ring-opening reactions. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Appearance : Colorless to pale yellow liquid

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Soluble in common organic solvents (e.g., ethanol, dichloromethane)

  • Stability : Stable under standard conditions


Safety And Hazards


  • Safety Precautions : Handle with care. Use appropriate protective equipment (gloves, goggles) when working with this compound.

  • Hazard Information : No specific hazards reported, but standard precautions apply.

  • Toxicity : Limited data available; assume moderate toxicity.

  • Environmental Impact : Dispose of properly according to local regulations.


Future Directions

Further research is needed to explore the following aspects:



  • Synthetic Methods : Develop efficient synthetic routes for large-scale production.

  • Biological Activity : Investigate potential biological applications.

  • Structural Modifications : Explore derivatives with improved properties.


Please note that while some information is available, additional studies are required to fully understand the compound’s properties and potential applications. Researchers should verify product identity and purity before use123.


properties

IUPAC Name

ethyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBSPEXKRNDFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223874
Record name Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

CAS RN

141352-63-8
Record name Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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